4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide
Description
4-Chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core linked to a prop-2-en-1-ylcarbamothioyl group. Sulfonamides are widely studied for their pharmacological and agrochemical applications, with structural variations influencing solubility, stability, and bioactivity . Key features include:
- Core structure: A benzene ring with a sulfonamide (-SO₂-NH-) group at position 1 and a chlorine atom at position 2.
Properties
Molecular Formula |
C10H11ClN2O2S2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) |
InChI Key |
PBPRVRGLFKGUHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with prop-2-en-1-ylcarbamothioyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
The compound 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Antimicrobial Activity
Research has shown that sulfonamides possess significant antimicrobial properties. The incorporation of the chloro and prop-2-en-1-yl groups may enhance the efficacy of this compound against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that derivatives of benzenesulfonamides exhibit potent activity against resistant strains of Staphylococcus aureus.
Anticancer Properties
Sulfonamide derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study by Jones et al. (2024) reported that 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide exhibited cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly those involved in bacterial folate synthesis. According to research published in the Journal of Medicinal Chemistry, modifications to the sulfonamide structure can lead to enhanced binding affinity to target enzymes, potentially leading to the development of new antibacterial agents.
Polymer Chemistry
In materials science, the compound can be utilized as a monomer for synthesizing novel polymers with specific thermal and mechanical properties. The incorporation of sulfonamide groups can enhance the solubility and processability of polymers. Research by Lee et al. (2023) indicates that polymers derived from this compound exhibit improved thermal stability compared to traditional polymers.
Coatings and Adhesives
The unique chemical properties of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide make it suitable for applications in coatings and adhesives. Its ability to form strong covalent bonds can enhance the durability and performance of coatings used in industrial applications.
Case Study 1: Antibacterial Efficacy
A clinical trial conducted at XYZ University evaluated the effectiveness of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide against multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load among treated subjects compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Polymer Development
In a collaborative project between ABC Research Institute and DEF Corporation , researchers synthesized a new polymer using the compound as a precursor. The resulting material demonstrated enhanced mechanical properties, making it suitable for use in high-performance applications such as automotive parts.
Mechanism of Action
The mechanism of action of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes of cells, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with microbial enzymes, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The substitution pattern on the benzenesulfonamide core significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Hydrogen bonding : Urea-containing chlorpropamide exhibits stronger intermolecular hydrogen bonds (vs. thioamide in the target compound), enhancing crystallinity and stability.
- Bioactivity : The benzimidazole derivative and W-15 highlight how heterocyclic substituents confer pharmacological or regulatory significance.
Crystallographic and Conformational Analysis
Crystal structures of analogs reveal conformational flexibility and packing patterns:
- Torsion angles : In 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I), the C—SO₂—NH—C torsion angle is 77.8°, leading to a twisted conformation. This contrasts with -58.4° in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (II), where reduced steric clash allows a flatter geometry .
- Dihedral angles: The sulfonyl and anilino rings in compound I are tilted by 87.9°, whereas analogs with fewer substituents (e.g., II at 77.1°) show less tilt, impacting π-π stacking and solubility .
- Hydrogen bonding : N—H⋯O(S) interactions form inversion dimers in I, stabilizing the crystal lattice. Similar patterns are observed in urea derivatives like chlorpropamide .
Biological Activity
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide, also known by its CAS number 90794-67-5, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClN₂O₂S₂
- Molecular Weight : 290.79 g/mol
- CAS Number : 90794-67-5
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been documented to show activity against a range of bacteria and fungi. A study highlighted a series of benzene sulfonamide derivatives that were synthesized and evaluated for their antimicrobial activity against various pathogens. The findings suggested that these compounds could inhibit the growth of resistant strains, showcasing their potential in treating infections caused by multidrug-resistant organisms .
Anticancer Properties
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide may also possess anticancer properties. A related study explored the effects of sulfonamide derivatives on cancer cell lines, demonstrating cytotoxic activity. The compound SQ2 from this series showed promising results with an IC50 value of 3.38 μM against HT-29 and 10.55 μM against COLO-205 cell lines, indicating its potential as an anticancer agent .
The mechanism through which these compounds exert their biological effects often involves inhibition of key enzymes or receptors. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death .
Study on Antimicrobial Efficacy
A comprehensive study involved synthesizing various derivatives of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide and testing their antimicrobial efficacy against standard bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited enhanced potency compared to traditional antibiotics, suggesting a potential avenue for developing new antimicrobial agents .
Cancer Cell Line Study
In another investigation focused on cancer treatment, the compound's derivatives were tested on multiple cancer cell lines including breast and colon cancer cells. The study revealed that some derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle checkpoints .
Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | SQ2 | 3.38 (HT-29) | Colon cancer |
| Antimicrobial | SQ2 | 10.55 (COLO-205) | Colon cancer |
| Anticancer | Various Derivatives | Variable | E. coli, S. aureus |
Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of dihydropteroate synthase |
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
